6-Amino-3-(3-fluorophenyl)picolinic acid
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Overview
Description
6-Amino-3-(3-fluorophenyl)picolinic acid is a chemical compound with the molecular formula C12H9FN2O2. It is a derivative of picolinic acid, which is known for its applications in various fields, including medicinal chemistry and material science. The presence of an amino group and a fluorophenyl group in its structure makes it a compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3-(3-fluorophenyl)picolinic acid typically involves the following steps:
Nitration: The starting material, 3-fluorobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Cyclization: The resulting compound undergoes cyclization with picolinic acid under acidic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group can be converted to a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 6-Nitro-3-(3-fluorophenyl)picolinic acid.
Reduction: Regeneration of this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Amino-3-(3-fluorophenyl)picolinic acid has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its properties in the development of new materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Industrial Applications: The compound is used in the synthesis of herbicides and pesticides due to its structural similarity to other picolinic acid derivatives.
Mechanism of Action
The mechanism of action of 6-Amino-3-(3-fluorophenyl)picolinic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to zinc finger proteins, altering their structure and disrupting zinc binding, which inhibits their function.
Pathways Involved: This disruption affects various cellular pathways, including those involved in gene expression and signal transduction.
Comparison with Similar Compounds
- 6-Amino-2-picolinic acid
- 3-Fluorophenylpicolinic acid
- 6-Nitro-3-(3-fluorophenyl)picolinic acid
Uniqueness: 6-Amino-3-(3-fluorophenyl)picolinic acid is unique due to the presence of both an amino group and a fluorophenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of novel herbicides and pharmaceuticals .
Properties
IUPAC Name |
6-amino-3-(3-fluorophenyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-8-3-1-2-7(6-8)9-4-5-10(14)15-11(9)12(16)17/h1-6H,(H2,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWWIOWLDKUFGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(N=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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